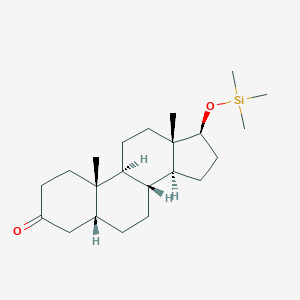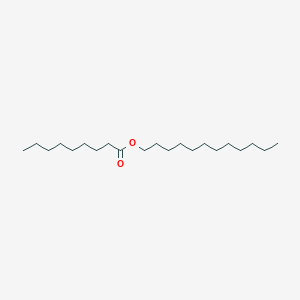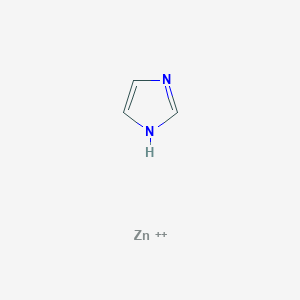
zinc;1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1H-imidazole is a coordination compound formed by the interaction of zinc ions with 1H-imidazole ligands. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1H-imidazole typically involves the reaction of zinc salts, such as zinc chloride or zinc acetate, with 1H-imidazole in an appropriate solvent. The reaction can be carried out under mild conditions, often at room temperature or slightly elevated temperatures. The general reaction can be represented as follows:
ZnCl2+2C3H4N2→Zn(C3H4N2)2Cl2
In this reaction, zinc chloride reacts with 1H-imidazole to form the this compound complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of zinc salt and solvent, as well as reaction conditions, can be optimized to achieve high yields and purity. Common solvents used include water, ethanol, and other polar solvents that facilitate the dissolution of reactants and the formation of the complex.
Chemical Reactions Analysis
Types of Reactions
Zinc;1H-imidazole undergoes various chemical reactions, including:
Coordination Reactions: The imidazole ligands can coordinate with other metal ions, forming mixed-metal complexes.
Substitution Reactions: The imidazole ligands can be replaced by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, although these are less common compared to coordination and substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts and imidazole ligands in polar solvents.
Substitution Reactions: Can be carried out using various ligands such as phosphines, amines, or other nitrogen-containing heterocycles.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Reactions: Mixed-metal complexes with varying stoichiometries.
Substitution Reactions: New zinc complexes with different ligands.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the this compound complex.
Scientific Research Applications
Zinc;1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions. It also serves as a precursor for the synthesis of other coordination compounds.
Biology: Plays a role in enzyme mimetics and as a model compound for studying zinc-containing enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and zeolitic imidazolate frameworks, which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of zinc;1H-imidazole involves the coordination of zinc ions with the nitrogen atoms of the imidazole ligands. This coordination can influence the electronic properties of the zinc center, making it more reactive towards various substrates. In biological systems, this compound can mimic the active sites of zinc-containing enzymes, facilitating catalytic reactions through similar mechanisms.
Comparison with Similar Compounds
Similar Compounds
Zinc;2H-imidazole: Similar in structure but with different coordination properties.
Copper;1H-imidazole: Copper analog with distinct redox properties.
Nickel;1H-imidazole: Nickel analog with different catalytic activities.
Uniqueness
Zinc;1H-imidazole is unique due to its specific coordination geometry and electronic properties, which make it suitable for a wide range of applications. Its ability to form stable complexes with various ligands and its relatively low toxicity compared to other metal-imidazole complexes further enhance its utility in research and industrial applications.
Properties
IUPAC Name |
zinc;1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.Zn/c1-2-5-3-4-1;/h1-3H,(H,4,5);/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLCNHEHBRLAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2Zn+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624147 |
Source


|
| Record name | zinc;1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17339-44-5 |
Source


|
| Record name | NSC522974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | zinc;1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

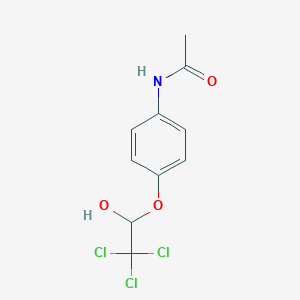
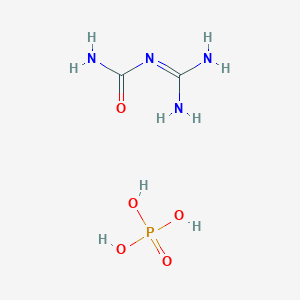
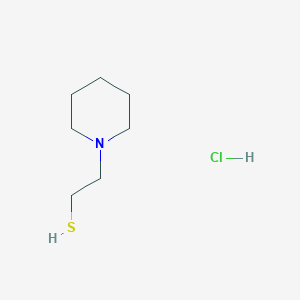

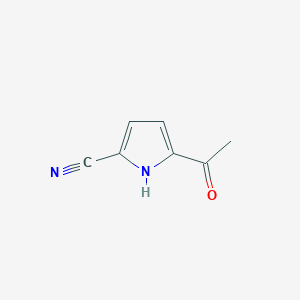
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)

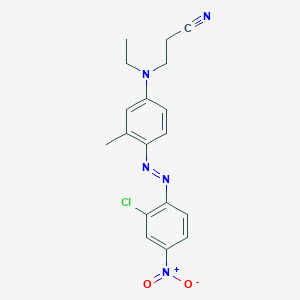
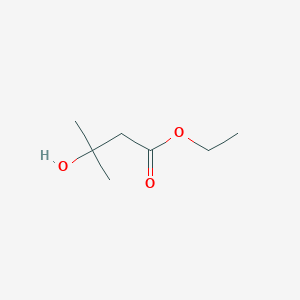
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
